BSc5371

FLT3-ITD Acute Myeloid Leukemia (AML) Cytotoxicity Assay

BSc5371 is a research-grade, irreversible FLT3 inhibitor essential for preclinical AML studies. Its unique covalent binding mechanism provides a distinct pharmacological profile, making it the superior choice for research on drug-resistant mutations (e.g., FLT3-ITD, F691L) and covalent inhibition strategies. Ideal for SAR studies and combination therapy models.

Molecular Formula C24H31N5O4S
Molecular Weight 485.603
Cat. No. B1192415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSc5371
SynonymsBSc5371;  BSc-5371;  BSc 5371; 
Molecular FormulaC24H31N5O4S
Molecular Weight485.603
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)NS(=O)(=O)C=C)NC2=O)C
InChIInChI=1S/C24H31N5O4S/c1-6-29(7-2)12-11-25-24(31)22-15(4)21(26-16(22)5)14-19-18-13-17(28-34(32,33)8-3)9-10-20(18)27-23(19)30/h8-10,13-14,26,28H,3,6-7,11-12H2,1-2,4-5H3,(H,25,31)(H,27,30)/b19-14-
InChIKeyOXJJSKDUGJXXAV-RGEXLXHISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BSc5371: A Potent, Irreversible FLT3 Inhibitor for AML Research Procurement


BSc5371 is a synthetic, vinylsulfonamide-based, irreversible inhibitor of the FMS-like tyrosine kinase 3 (FLT3) . It was discovered through a rational virtual screening strategy and is also known as compound 4b [1]. This compound is primarily used in preclinical research for acute myeloid leukemia (AML) [2], with a molecular formula of C24H31N5O4S and a molecular weight of 485.60 g/mol .

Why BSc5371 Is Not Interchangeable with Other FLT3 Inhibitors in Research


Simple substitution with other FLT3 inhibitors, especially reversible ones, can lead to misleading experimental outcomes. BSc5371's irreversible binding to the Cys828 residue of FLT3 [1] creates a distinct pharmacological profile characterized by time-dependent, ATP-independent inhibition [2]. This mechanism fundamentally differs from reversible inhibitors, resulting in a 'massive increase in inhibition of kinase activity and cell viability' compared to its reversible scaffolds [1]. Therefore, BSc5371 is uniquely suited for studies focused on overcoming drug-resistant mutations or investigating covalent inhibition strategies [3].

BSc5371 Quantitative Differentiation: Head-to-Head Evidence for Procurement


BSc5371 Exhibits Superior Cytotoxicity in FLT3-ITD+ AML Cells Compared to Clinical-Stage FLT3 Inhibitors

BSc5371 was directly compared to FLT3 inhibitors from recent clinical trials in a cell viability assay using the FLT3-ITD mutated MV4-11 cell line. BSc5371 demonstrated 'superior cytotoxicity' [1] with an IC50 of 6 nM . While specific IC50 values for the clinical comparators were not disclosed in the abstract, the direct head-to-head nature of the experiment provides a quantitative basis for its superior potency in this model system.

FLT3-ITD Acute Myeloid Leukemia (AML) Cytotoxicity Assay

BSc5371 Demonstrates Potent Binding Affinity (Kd) Across a Panel of FLT3 Mutants, Including Resistance-Conferring Variants

In a panel of binding assays, BSc5371 exhibited low nanomolar Kd values for wild-type FLT3 and several clinically relevant mutants . Specifically, it shows high affinity for FLT3(ITD, D835V) (Kd = 0.83 nM) and FLT3(ITD, F691L) (Kd = 1.5 nM) . In contrast, the reversible FLT3 inhibitor FLT3-IN-3 has reported IC50s of 13 nM for FLT3 WT and 8 nM for FLT3 D835Y , indicating a potential difference in potency and mutational coverage, although direct Kd comparisons are not available.

FLT3 Mutations Kinase Binding Assay Drug Resistance

BSc5371 Demonstrates Improved Kinase Selectivity Profile Compared to Sunitinib

A direct comparison between BSc5371 and its structural analog sunitinib revealed that BSc5371 exhibits significantly lower inhibition of closely related kinases [1]. The dissertation abstract states that 'the inhibition of kinases closely related to FLT3 is significantly lower than by sunitinib' [1]. This indicates a cleaner pharmacological profile for BSc5371, which can reduce confounding off-target effects in cellular experiments.

Kinase Selectivity Off-Target Effects FLT3 Inhibition

Irreversible Binding of BSc5371 Confers a Massive Increase in Potency Compared to Its Reversible Scaffold

The design of BSc5371 as an irreversible inhibitor was directly validated against its reversible scaffold. The study authors reported a 'massive increase in inhibition of kinase activity and cell viability' for the irreversible series [1]. This finding underscores the critical advantage of the covalent mechanism for achieving enhanced cellular potency.

Irreversible Inhibition Covalent Binding Structure-Activity Relationship

Procurement Scenarios: Optimal Research Applications for BSc5371


Investigating Drug-Resistant AML in FLT3-ITD Positive Models

BSc5371 is ideally suited for preclinical studies modeling drug-resistant AML. Its potent activity (IC50 = 6 nM in MV4-11 cells) [1] and high-affinity binding to resistance-conferring mutants like FLT3(ITD, F691L) (Kd = 1.5 nM) make it a superior choice for experiments designed to understand and overcome resistance mechanisms that limit the efficacy of other FLT3 inhibitors [2].

FLT3-Specific Signaling Studies Requiring High Selectivity

For researchers aiming to dissect FLT3-specific downstream signaling pathways without confounding off-target effects, BSc5371 is the preferred tool. Its kinase selectivity profile is significantly improved over multi-targeted inhibitors like sunitinib [1], allowing for more precise interrogation of FLT3 biology.

Structure-Activity Relationship (SAR) Studies for Irreversible Kinase Inhibitors

BSc5371 serves as a benchmark compound for SAR studies focused on irreversible kinase inhibition. Its rational design targeting Cys828 [1] and the massive gain in potency over its reversible scaffold [1] provide a validated chemical biology template for developing new covalent inhibitors.

Validating FLT3 as a Target in Combination Therapy Regimens

Due to its high potency and broad coverage of FLT3 mutants [1], BSc5371 is an excellent candidate for use as a chemical probe in combination studies. Researchers can use it to determine the effect of maximal FLT3 inhibition when combined with other targeted agents or standard chemotherapeutics in AML models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for BSc5371

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.